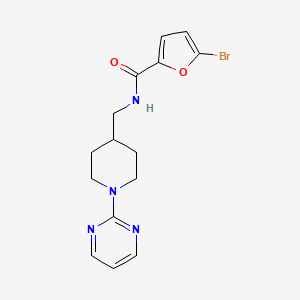

5-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN4O2/c16-13-3-2-12(22-13)14(21)19-10-11-4-8-20(9-5-11)15-17-6-1-7-18-15/h1-3,6-7,11H,4-5,8-10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPYGTLXNBBJON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to target protein kinases such as pkb, and receptors like vascular endothelial growth factor receptor 2 (VEGFR-2) and Platelet derived growth factor-β (PDGF-β). These targets play crucial roles in cellular signaling pathways, influencing cell proliferation, survival, and other vital processes.

Mode of Action

Related compounds have been shown to interact with their targets through atp-competitive inhibition. This interaction can lead to changes in the activation state of the target proteins, influencing their ability to catalyze biochemical reactions or transmit signals within the cell.

Biochemical Pathways

Compounds with similar structures have been found to influence the phosphatidylinositol-3 kinase (pi3k) signaling pathway, which plays a key role in regulating cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.

Result of Action

Similar compounds have been found to have antiviral, anti-inflammatory, and anticancer activities, among others. These effects are likely the result of the compound’s interaction with its targets and its influence on cellular signaling pathways.

Biochemical Analysis

Biochemical Properties

Similar compounds, such as indole derivatives, have been found to interact with multiple receptors, suggesting that this compound may also interact with various enzymes, proteins, and other biomolecules.

Biological Activity

5-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a bromine atom, and a piperidine moiety linked to a pyrimidine derivative. Its molecular formula is , and it exhibits various physical and chemical properties conducive to biological activity.

Pharmacological Activities

The biological activity of this compound has been evaluated across several domains:

1. Anticancer Activity

Recent studies have demonstrated that the compound exhibits significant anticancer properties. In vitro assays showed that it inhibits the growth of various cancer cell lines, including MCF-7 and MDA-MB-231 cells. The IC50 values ranged from 0.87 to 12.91 μM, indicating a stronger growth inhibition compared to the standard drug 5-Fluorouracil (5-FU), which had IC50 values of 17.02 μM and 11.73 μM respectively .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 0.87 - 12.91 |

| This compound | MDA-MB-231 | 1.75 - 9.46 |

| 5-Fluorouracil | MCF-7 | 17.02 |

| 5-Fluorouracil | MDA-MB-231 | 11.73 |

2. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). This activity suggests possible applications in treating neurodegenerative diseases such as Alzheimer's disease .

3. Antibacterial Properties

Preliminary studies indicate that the compound possesses antibacterial activity against several Gram-positive and Gram-negative bacteria. The presence of the piperidine ring enhances its interaction with bacterial membranes, potentially leading to increased permeability and cell death .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspase pathways, as evidenced by increased caspase 9 levels in treated samples.

- Enzyme Interaction : The binding affinity for AChE suggests that it may inhibit neurotransmitter breakdown, leading to increased acetylcholine levels in synaptic clefts.

- Membrane Disruption : Its interaction with bacterial membranes may lead to structural changes that compromise cell integrity.

Case Studies

A notable study evaluated the compound's effects on human cancer cell lines, demonstrating its potential as a therapeutic agent in oncology . Another investigation focused on its antibacterial efficacy, showing promising results against resistant strains of bacteria .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

The target compound’s distinguishing feature is the pyrimidin-2-yl group on the piperidine ring. Below is a comparison with structurally related analogs:

Table 1: Structural Comparison of Key Derivatives

Key Observations :

- Pyrimidine vs.

- Heterocyclic Modifications: The pyrazolo-pyrimidinone in 922845-48-5 introduces a fused heterocycle, likely altering metabolic stability and target selectivity.

Pharmacokinetic and Bioactivity Profiles

Key Findings :

- LogP and Solubility : Sulfonyl-containing derivatives (e.g., ) exhibit lower LogP values and higher aqueous solubility, making them suitable for oral administration but possibly less effective in crossing the blood-brain barrier.

- Bioactivity: The target compound’s pyrimidine and amide groups suggest affinity for kinases or proteases, similar to MMP-13 inhibitors described in , where hydrazone-linked analogs showed non-zinc-binding inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.